Bis(2-chloroethyl) phosphate chemical structure and properties
Bis(2-chloroethyl) phosphate chemical structure and properties
An In-depth Technical Guide to Bis(2-chloroethyl) Phosphate: Structure, Properties, and Analysis
Introduction
Bis(2-chloroethyl) phosphate (BCEP) is an organophosphate compound primarily recognized as a significant metabolite of the widely used flame retardant and plasticizer, Tris(2-chloroethyl) phosphate (TCEP).[1] While TCEP has been incorporated into a vast array of consumer and industrial products, including polyurethane foams, plastics, and textiles to meet flammability standards, concerns over its persistence, bioaccumulation, and toxicity have grown.[2][3][4][5] Consequently, BCEP has emerged as a crucial biomarker for assessing human and environmental exposure to TCEP. Understanding the chemical and physical characteristics of BCEP, along with robust methods for its synthesis and detection, is paramount for researchers in toxicology, environmental science, and drug metabolism. This guide provides a comprehensive technical overview of BCEP, from its fundamental chemical structure to detailed protocols for its analysis, designed for scientists and professionals in the field.
Part 1: Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's identity and properties is the foundation of all further scientific investigation. BCEP is a dialkyl phosphate characterized by two 2-chloroethyl ester groups.[6]
Chemical Structure and Identifiers
The molecular structure of BCEP is central to its chemical behavior and its function as a metabolite.
Caption: Chemical structure of bis(2-chloroethyl) phosphate.
Table 1: Chemical Identifiers for Bis(2-chloroethyl) Phosphate
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | bis(2-chloroethyl) hydrogen phosphate | [6] |
| CAS Number | 3040-56-0 | [6] |
| Molecular Formula | C₄H₉Cl₂O₄P | [6][7] |
| Molecular Weight | 222.99 g/mol | [6][7] |
| SMILES | C(CCl)OP(=O)(O)OCCCl | [6] |
| InChIKey | PMGHIGLOERPWGC-UHFFFAOYSA-N |[6] |
Physicochemical Properties
The physicochemical properties of BCEP influence its environmental fate, bioavailability, and the analytical methods required for its detection. As an environmental metabolite, comprehensive experimental data for the pure substance is limited; however, computed properties provide valuable estimates.
Table 2: Physicochemical Properties of Bis(2-chloroethyl) Phosphate (BCEP)
| Property | Value | Type | Source |
|---|---|---|---|
| Molecular Weight | 222.99 g/mol | Computed | [6] |
| XLogP3 | 0.2 | Computed | [6] |
| Topological Polar Surface Area | 74.6 Ų | Computed | [6] |
| Hydrogen Bond Donor Count | 1 | Computed | [6] |
| Hydrogen Bond Acceptor Count | 4 | Computed | [6] |
| Physical State | Not specified, likely a liquid or low-melting solid | - | - |
For context, the parent compound, TCEP (CAS: 115-96-8), is a colorless to light yellow viscous liquid with a density of approximately 1.39 g/mL, a boiling point of 192 °C at 10 mmHg, and a water solubility of 7,000 mg/L.[2][3][8] The hydrolysis of one ester group to form BCEP significantly increases polarity, which is expected to increase its water solubility and decrease its volatility compared to TCEP.
Part 2: Synthesis and Analytical Detection
The ability to synthesize BCEP as an analytical standard and accurately detect it in complex matrices is fundamental to toxicological and environmental research.
Laboratory-Scale Synthesis
While not commercially produced on a large scale, BCEP can be synthesized in the laboratory for use as a reference standard. A common approach for creating phosphate esters is the reaction of phosphorus oxychloride (POCl₃) with the corresponding alcohol. In this case, a controlled reaction with 2-chloroethanol is employed.
Caption: Representative workflow for the laboratory synthesis of BCEP.
This protocol describes a plausible method based on standard organophosphorus chemistry principles, analogous to the synthesis of related compounds.[9][10]
-
Reactor Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Place the flask in a cooling bath (e.g., ice-salt or dry ice-acetone).
-
Initial Reaction: Charge the flask with 2-chloroethanol (2.0 equivalents) and a dry, inert solvent such as dichloromethane. Add a tertiary amine base like triethylamine (2.0 equivalents) to act as an HCl scavenger.
-
Phosphorylation: Cool the stirred solution to between -10 °C and 0 °C. Add phosphorus oxychloride (1.0 equivalent) dissolved in dichloromethane dropwise via the dropping funnel, ensuring the temperature does not exceed 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of triethylamine hydrochloride precipitate will be observed.
-
Hydrolysis: Carefully quench the reaction by slowly adding water to hydrolyze the intermediate bis(2-chloroethyl) phosphorochloridate to the desired phosphate product.
-
Workup: Filter the mixture to remove the hydrochloride salt. Transfer the filtrate to a separatory funnel, wash with dilute HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified using silica gel column chromatography to yield pure bis(2-chloroethyl) phosphate.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.
Analytical Methodology for Detection in Environmental Samples
The detection of BCEP is typically performed using chromatography coupled with mass spectrometry, which offers the necessary sensitivity and selectivity for complex matrices like water, urine, or dust extracts.
Caption: General workflow for the analysis of BCEP in aqueous samples.
This protocol is a representative method for the quantification of BCEP in water samples, adapted from established methods for organophosphate esters.[8][11][12]
-
Sample Preparation: Filter the water sample (e.g., 100-500 mL) through a 0.45 µm filter to remove particulate matter. Spike the sample with an appropriate internal standard.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing methanol followed by reagent water through it.
-
Load the prepared water sample onto the cartridge at a steady flow rate.
-
Wash the cartridge with reagent water to remove interfering hydrophilic compounds.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
-
Elution: Elute the analytes from the cartridge using a small volume of an appropriate organic solvent, such as ethyl acetate or acetonitrile.
-
Concentration and Derivatization (Optional but Recommended):
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., isooctane).
-
Causality Note: BCEP contains an acidic proton, which can lead to poor peak shape in GC. Derivatization (e.g., methylation with diazomethane or silylation with BSTFA) is often performed to create a more volatile and less polar analyte, significantly improving chromatographic performance and sensitivity.
-
-
GC-MS Analysis:
-
Injector: Splitless injection at ~250 °C.
-
Column: A mid-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~300 °C.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions of BCEP (and its derivative). PubChem spectral data indicates potential fragments to monitor.[6]
-
Part 3: Toxicological and Environmental Significance
BCEP's primary relevance stems from its role as a biological and environmental transformation product of TCEP. Therefore, its toxicology is intrinsically linked to that of its parent compound.
Metabolic Pathway
TCEP undergoes metabolic transformation in organisms, primarily through hydrolysis of its phosphoester bonds by enzymes like carboxylesterases. The primary degradation pathway involves the sequential removal of the 2-chloroethyl groups.
Caption: Simplified metabolic pathway of TCEP to BCEP.
Urinary metabolites of TCEP identified in animal studies include BCEP, confirming this pathway.[8] This metabolic conversion is a detoxification step, as it increases the polarity of the compound, facilitating its excretion from the body. However, the metabolites themselves are of toxicological interest.
Toxicological Profile of the Parent Compound (TCEP)
The health risks associated with TCEP exposure are the driving force for monitoring BCEP. TCEP has been identified as a compound of concern by numerous regulatory bodies.[3][12][13]
-
Reproductive Toxicity: TCEP has been shown to cause reproductive toxicity in animal studies, impairing fertility in both sexes.[13][14]
-
Neurotoxicity: Neurotoxic effects have been reported in rats and hens following TCEP exposure.[5][15][16]
-
Carcinogenicity: TCEP is classified as a suspected carcinogen.[3][8][13] The National Toxicology Program in the USA has reported evidence of its carcinogenic activity.[8]
Because BCEP is a direct and major metabolite, its concentration in biological fluids (e.g., urine) serves as a reliable proxy for an individual's internal dose of TCEP. Therefore, accurate BCEP analysis is a cornerstone of human biomonitoring studies and risk assessment for TCEP.
Environmental Occurrence
As a consequence of the widespread use and release of TCEP from consumer products, both TCEP and BCEP are detected in various environmental compartments. TCEP is frequently found in indoor dust, surface water, wastewater, and even remote locations like the Antarctic ice sheet, highlighting its potential for long-range transport.[5][15][17][18][19] The presence of BCEP in environmental samples indicates the ongoing degradation of TCEP in the environment.
Conclusion
Bis(2-chloroethyl) phosphate, while not a compound of direct industrial application, holds significant scientific importance as the primary metabolite of the flame retardant TCEP. Its chemical properties, particularly its increased polarity compared to the parent compound, dictate its behavior in biological and environmental systems. The synthesis of BCEP analytical standards and the development of sensitive detection methods, such as GC-MS, are critical for advancing our understanding of TCEP exposure and its associated health risks. As regulatory scrutiny of organophosphate flame retardants continues, the role of BCEP as a key biomarker in toxicological and environmental monitoring will only become more pronounced, making it a molecule of continued interest for researchers and public health professionals.
References
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Ataman Kimya (n.d.). TCEP = TRIS(2-CHLOROETHYL) PHOSPHATE. Ataman Kimya. Available at: [Link]
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Jalalifar, M., Khalikov, S., & Javidan, A. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry. Available at: [Link]
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Regnery, J., & Korte, E. (2010). Determination of Organophosphates in Lake Water. Agilent Technologies, Inc.. Available at: [Link]
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IARC (1999). Tris(2-chloroethyl) Phosphate. Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. NCBI Bookshelf. Available at: [Link]
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IARC (1990). Tris(2-chloroethyl) phosphate. Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI Bookshelf. Available at: [Link]
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